9H-Purine-9-methanol, 6-(heptylthio)-
Description
Overview of Substituted Purine (B94841) Frameworks in Contemporary Academic Exploration
Substituted purine frameworks are a class of heterocyclic compounds that are fundamental to a vast array of biological processes. numberanalytics.com The purine ring system, an amalgamation of a pyrimidine (B1678525) and an imidazole (B134444) ring, is the core structure of adenine (B156593) and guanine, the essential building blocks of DNA and RNA. wikipedia.org Beyond their role in genetics, purine derivatives such as adenosine (B11128) triphosphate (ATP) are the primary energy currency of the cell, while others like cyclic adenosine monophosphate (cAMP) act as critical second messengers in signal transduction pathways. numberanalytics.com
Given their natural importance, it is not surprising that synthetic analogues of purines have become a major focus of academic and industrial research. mdpi.com Scientists modify the purine core by adding various functional groups at different positions to create molecules with novel properties. These "substituted purines" can act as agonists or antagonists of purinergic receptors, or as inhibitors of enzymes involved in purine metabolism. mdpi.com This has led to their development as antiviral, anticancer, and antibiotic agents. mdpi.com
In contemporary research, the exploration of substituted purines continues to yield new therapeutic possibilities. For instance, certain substituted purines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), enzymes that are often dysregulated in cancer. aacrjournals.org Others have been designed to target topoisomerase II, another key enzyme in cancer proliferation. aacrjournals.org The ability to systematically modify the purine scaffold allows for the fine-tuning of a compound's pharmacological and physicochemical properties, making it a versatile platform for drug discovery. nih.gov The ongoing investigation into novel substitution patterns on the purine ring continues to be a vibrant area of chemical and biological research.
Distinctive Structural Features and Isomeric Considerations of 9H-Purine-9-methanol, 6-(heptylthio)-
The chemical identity and potential biological activity of 9H-Purine-9-methanol, 6-(heptylthio)- are defined by its unique arrangement of functional groups. The core is the purine ring system, an aromatic heterocycle with four nitrogen atoms. wikipedia.org The key substitutions are a heptylthio group at the C6 position and a hydroxymethyl group at the N9 position.
The heptylthio group, a seven-carbon alkyl chain attached via a sulfur atom, significantly increases the lipophilicity of the molecule compared to the parent purine. This property can influence how the compound interacts with biological membranes and the hydrophobic pockets of proteins. The sulfur atom in the thioether linkage is also a key feature, potentially participating in different bonding interactions than an oxygen atom in an ether linkage.
The hydroxymethyl group at the N9 position introduces a polar, hydrogen-bond-donating and -accepting moiety. This group can influence the molecule's solubility in aqueous environments and provides a potential site for further chemical modification, such as esterification or etherification.
Isomeric considerations for purines are centered on tautomerism. The purine ring itself can exist in different tautomeric forms, with a hydrogen atom located on the N7 or N9 nitrogen of the imidazole portion of the ring. wikipedia.org For 9H-Purine-9-methanol, 6-(heptylthio)-, the substitution of the hydroxymethyl group at the N9 position locks the tautomeric form, preventing this type of isomerization. However, other forms of isomerism, such as constitutional isomers where the functional groups are at different positions on the purine ring, are possible. For instance, the heptylthio group could be at the C2 or C8 position, or the hydroxymethyl group could be at the N7 position, each resulting in a distinct compound with different properties.
Historical Trajectories and Methodological Advancements in 6-Thioether and 9-Hydroxymethyl Purine Chemistry
The development of compounds like 9H-Purine-9-methanol, 6-(heptylthio)- is built upon a rich history of purine chemistry, particularly the synthesis of 6-thiopurines. The story of 6-mercaptopurine (B1684380) (6-MP) is a landmark in this field. nih.gov In the mid-20th century, Gertrude Elion and George Hitchings synthesized and tested a series of purine analogues, leading to the discovery of 6-MP. nih.gov Their work, which earned them a share of the 1988 Nobel Prize in Physiology or Medicine, demonstrated that substituting a thiol group at the 6-position of the purine ring created a potent antimetabolite. nih.gov 6-MP was found to be a groundbreaking treatment for acute lymphoblastic leukemia. biopharmanotes.com This discovery spurred extensive research into other 6-thiopurine derivatives. The conversion of the thiol group of 6-mercaptopurine into a thioether by alkylation is a common synthetic strategy to modulate the compound's properties.
The introduction of a hydroxymethyl group at the N9 position of the purine ring represents another important area of methodological advancement. The direct alkylation of purines can often lead to a mixture of N7 and N9 substituted products. youtube.com Over the years, chemists have developed more regioselective methods to control the position of substitution. These methods often involve the use of protecting groups or specific reaction conditions to favor substitution at the desired nitrogen. The development of synthetic routes to 9-hydroxymethylpurines has allowed for the creation of a wide range of purine derivatives with modified solubility and the potential for further functionalization.
The synthesis of 9H-Purine-9-methanol, 6-(heptylthio)- would likely involve a multi-step process, beginning with a pre-functionalized purine. A common approach would be to start with 6-chloropurine, react it with heptanethiol to form the 6-(heptylthio)purine, and then perform a hydroxymethylation reaction at the N9 position. The continued refinement of such synthetic methodologies is crucial for the exploration of novel purine derivatives in chemical and biological research.
Structure
3D Structure
Properties
CAS No. |
14133-11-0 |
|---|---|
Molecular Formula |
C13H20N4OS |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
(6-heptylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C13H20N4OS/c1-2-3-4-5-6-7-19-13-11-12(14-8-15-13)17(10-18)9-16-11/h8-9,18H,2-7,10H2,1H3 |
InChI Key |
NUJVRANCYMMBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC=NC2=C1N=CN2CO |
Origin of Product |
United States |
Strategic Synthesis and Chemical Derivatization of 9h Purine 9 Methanol, 6 Heptylthio
Elucidation of Foundational Synthetic Routes to the 9H-Purine Core
The synthesis of the purine (B94841) ring system, a fused heterocycle of pyrimidine (B1678525) and imidazole (B134444), is a cornerstone of heterocyclic chemistry. The construction of this scaffold can be achieved through various methods, ranging from classical cyclization reactions to more contemporary strategies.
Classical and Contemporary Cyclization Protocols for Purine Annulation
The most prominent and historically significant method for purine synthesis is the Traube purine synthesis, first reported in 1900. This classical approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit source, which forms the C8 of the imidazole portion of the purine.
Traube Purine Synthesis: This method typically proceeds by reacting a substituted 4,5-diaminopyrimidine with formic acid, formamide, or triethyl orthoformate to achieve cyclization. For the synthesis of a 6-thiopurine derivative, a suitable starting material is 4,5-diamino-6-mercaptopyrimidine. The reaction with formic acid, for example, involves an initial formylation of the more nucleophilic N5-amino group, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the final purine ring.
A general representation of the final cyclization step is shown below:
Figure 1: Final cyclization step in the Traube synthesis to form the purine core.

Contemporary methods for purine synthesis often focus on improving yields, reducing reaction times, and expanding substrate scope. These can include microwave-assisted organic synthesis (MAOS) to accelerate the classical Traube cyclization or the development of novel transition-metal-catalyzed cross-coupling reactions to form the imidazole ring onto a pre-functionalized pyrimidine precursor. However, the Traube synthesis remains a reliable and widely used method for its robustness and accessibility.
Precursor Synthesis and Functional Group Interconversions
The success of the Traube synthesis is contingent on the availability of the requisite 4,5-diaminopyrimidine precursor. The synthesis of 4,5-diamino-6-mercaptopyrimidine, a key intermediate for 6-mercaptopurine (B1684380) derivatives, can be accomplished through a well-established pathway. A patented method involves reacting 4-amino-5-nitro-6-chloropyrimidine with an alkali hydrosulfide, such as potassium hydrosulfide. google.com This reaction achieves two crucial transformations simultaneously: the nucleophilic substitution of the chlorine atom at C6 with a mercapto group and the reduction of the nitro group at C5 to an amino group, yielding the desired 4,5-diamino-6-mercaptopyrimidine. google.com
Functional group interconversions are vital for manipulating the pyrimidine precursor. For instance, 6-chloropurine derivatives, which are also common starting materials, are often synthesized from hypoxanthine (6-hydroxypurine) by treatment with phosphoryl chloride (POCl₃). The resulting 6-chloropurine can then be converted to a 6-mercaptopurine derivative via reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea. youtube.com
Regioselective Functionalization at C6 and N9 Positions
With the purine core established, the primary challenge becomes the precise and selective introduction of the heptylthio group at the C6 position and the methanol group at the N9 position. This requires careful control of reaction conditions to overcome issues of competitive reactivity at different sites on the purine ring.
Methods for Incorporating the Heptylthio Moiety at C6 via S-Alkylation Pathways
The introduction of the heptylthio group at the C6 position is typically achieved through a nucleophilic substitution reaction starting from 6-mercaptopurine (6-MP). The thiol group at C6 is acidic and can be readily deprotonated by a suitable base to form a highly nucleophilic thiolate anion. This anion then attacks an alkylating agent, such as 1-bromoheptane or 1-iodoheptane, in a standard S-alkylation reaction (S_N2 pathway).
The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitates the dissolution of the purine salt and promotes the S_N2 reaction. A variety of bases can be employed, with common choices including sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (NEt₃). The choice of base and reaction conditions can be optimized to maximize yield and minimize side reactions.
The table below summarizes typical conditions found in the literature for analogous S-alkylation reactions of 6-mercaptopurine.
Stereoselective Approaches for Attaching the Methanol Group at N9
The regioselective functionalization of the purine's imidazole ring presents a significant synthetic hurdle, as alkylating agents can react at either the N7 or N9 positions. ub.edu The distribution of N7 and N9 isomers is influenced by several factors, including the nature of the substituent at C6, the electrophile, the solvent, and the counterion. acs.org Generally, the N9 position is thermodynamically more stable and often the major product, especially when a bulky substituent is present at the C6 position, which sterically hinders attack at N7. acs.orgbyu.edu
Attaching a methanol group (-CH₂OH) requires a hydroxymethylation reaction. This can be achieved using formaldehyde or its equivalents, such as paraformaldehyde. A common approach for N9-alkylation involves deprotonation of the purine with a base like sodium hydride, followed by the addition of the electrophile. For hydroxymethylation, an electrophile like chloromethyl methyl ether could be used, followed by acidic hydrolysis to reveal the hydroxyl group.
A more direct, albeit potentially lower-yielding, approach would be the direct reaction with formaldehyde under basic conditions. The regioselectivity (N9 vs. N7) remains a key challenge in this step. Microwave-assisted reactions have been shown to improve regioselectivity towards the N9 isomer in some alkylations. ub.edu
Table 2: Factors Influencing N9 vs. N7 Regioselectivity in Purine Alkylation
| Factor | Favors N9-Alkylation | Favors N7-Alkylation | Reference |
|---|---|---|---|
| Steric Hindrance at C6 | Bulky C6 substituents shield the N7 position. | Small C6 substituents allow access to N7. | acs.orgbyu.edu |
| Reaction Conditions | Thermodynamic control (higher temp., longer time). | Kinetic control (lower temp., stronger base). | nih.gov |
| Solvent | Polar aprotic solvents (e.g., DMF) often favor N9. | Solvent effects are highly substrate-dependent. | ub.edu |
| Methodology | Silylation (Vorbrüggen) followed by alkylation. | Direct alkylation under specific kinetic conditions. | nih.gov |
Protective Group Strategies for Differential Reactivity and Yield Optimization
To ensure high regioselectivity and optimize yields, protective group chemistry is often indispensable in purine synthesis. researchgate.net Protective groups can be used to temporarily block reactive sites, directing a reagent to the desired position.
In the synthesis of 9H-Purine-9-methanol, 6-(heptylthio)-, a key consideration is the order of functionalization.
Route A (S-alkylation first): If 6-mercaptopurine is first S-alkylated to form 6-(heptylthio)purine, the subsequent N9-hydroxymethylation must still contend with potential N7 reaction. As mentioned, the bulky C6-heptylthio group would likely favor N9 substitution.
Route B (N-hydroxymethylation first): If a protected hydroxymethyl group is first introduced at the N9 position of a 6-chloro or 6-mercaptopurine, the hydroxyl function must be protected during the subsequent nucleophilic substitution at C6. For example, an N9-(acetoxymethyl) group could be used, where the acetate serves as a protecting group for the hydroxyl. This group can be removed under basic conditions after the C6-heptylthio moiety has been installed. A similar strategy has been employed in the synthesis of other N9-substituted purine derivatives. nih.gov
The hydroxyl group of the N9-methanol itself is a reactive site that may require protection (e.g., as a silyl ether or acetate) if further modifications to the molecule were planned. The choice of a protecting group is dictated by its stability to the reaction conditions used for other steps and the ease of its selective removal.
Table 3: Common Protecting Groups in Purine Chemistry
| Group | Function Protected | Introduction Conditions | Cleavage Conditions |
|---|---|---|---|
| Acetyl (Ac) | Hydroxyl, Amino | Acetic anhydride, pyridine | Mild base (e.g., NH₃ in MeOH) |
| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |
| p-Methoxybenzyl (PMB) | Ring Nitrogen, Hydroxyl | PMB-Cl, NaH | Oxidative cleavage (DDQ) or strong acid (TFA) |
| Diphenylcarbamoyl | Exocyclic Oxygen (e.g., at C6) | Diphenylcarbamoyl chloride | Ammonia |
Advanced Catalytic Methodologies for Thioether Purine Synthesis
The synthesis of 6-thioether purine derivatives, including 9H-Purine-9-methanol, 6-(heptylthio)-, has been significantly advanced by the development of modern catalytic methodologies. These approaches offer superior efficiency, selectivity, and substrate scope compared to traditional methods, which often require harsh conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-sulfur (C-S) bonds in the synthesis of aryl-substituted thioethers. thieme-connect.de This strategy is highly effective for synthesizing 6-alkylthio and 6-arylthio purines, typically involving the coupling of a 6-halopurine with a suitable thiol. Palladium, nickel, and copper complexes are the most commonly employed catalysts for these transformations. researchgate.net
The general mechanism for these reactions, particularly with palladium catalysts, follows a well-established catalytic cycle involving:
Oxidative Addition: The active Pd(0) catalyst reacts with the 6-halopurine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
Ligand Exchange: The thiol, usually in the form of a thiolate generated by a base, displaces the halide on the palladium complex.
Reductive Elimination: The C-S bond is formed as the desired 6-thioether purine product is released, regenerating the active Pd(0) catalyst. thieme-connect.de
Key to the success of these couplings is the choice of ligand, which stabilizes the metal center and facilitates the elementary steps of the catalytic cycle. A variety of catalysts and reaction conditions have been developed to improve yields and accommodate a wide range of functional groups. thieme-connect.deresearchgate.net For instance, the Migita coupling, a palladium-catalyzed reaction, has been refined over the years to efficiently couple aryl halides with thiols under milder conditions. thieme-connect.de
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |
| Pd(PPh₃)₄ | PPh₃ | NaOtBu | DMSO | 100 | Aryl iodides, bromides, and some chlorides with various thiols. | thieme-connect.de |
| NiCl₂(dppp) | dppp | K₂CO₃ | DMF | 120 | Aryl chlorides and bromides with alkyl and aryl thiols. | researchgate.net |
| CuI | Various N- or O-based ligands | Cs₂CO₃ | Dioxane | 110 | Aryl iodides with a broad range of thiols. | researchgate.net |
This table presents illustrative examples of transition metal-catalyzed systems used for C-S bond formation, applicable to the synthesis of 6-thioether purines.
Exploration of Sustainable and Environmentally Benign Synthetic Protocols
In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable methods for purine synthesis. bohrium.comresearchgate.net These protocols aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. A key strategy in this area is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like purine derivatives in a single step from three or more starting materials. researchgate.net MCRs are highly atom-economical and reduce the number of purification steps, thereby minimizing solvent and energy consumption. bohrium.com
Sustainable approaches for the synthesis of purine analogs also involve:
Use of Greener Solvents: Replacing toxic and volatile organic solvents with more environmentally benign alternatives. For example, 2-methyltetrahydrofuran (2-MeTHF) has been successfully used as a sustainable alternative to tetrahydrofuran (THF) in the synthesis of purine precursors. acs.org
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of purine derivatives, often leading to cleaner reaction profiles. acs.org
Mechanochemistry: Mechanochemical MCRs, which involve reactions conducted in the solid state with minimal or no solvent, represent a significant advancement in sustainable synthesis, enhancing the diversity of accessible compounds while adhering to green chemistry goals. researchgate.net
These green approaches are pivotal in the pharmaceutical industry for both drug discovery and large-scale production, offering a more sustainable pathway to valuable heterocyclic scaffolds. bohrium.com
Systematic Exploration of Structural Analogues
To investigate structure-activity relationships and optimize molecular properties, the systematic synthesis of structural analogues of 9H-Purine-9-methanol, 6-(heptylthio)- is essential. This involves modifying the substituents at both the C6 and N9 positions of the purine ring.
Synthesis of 6-Alkylthio and 6-Arylthio Purine Variants
The 6-thioether substituent can be readily varied to explore the impact of chain length, branching, and aromaticity on the molecule's properties. The synthesis of these variants typically begins with a common precursor, such as 6-chloropurine or its N9-substituted derivatives. This intermediate can then undergo a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction with a diverse range of thiols. nih.govnih.gov This approach allows for the creation of a library of compounds with different 6-alkylthio and 6-arylthio groups.
| 6-Thio Substituent | Reagent | Synthetic Method | Potential Influence |
| Ethylthio | Ethanethiol | Nucleophilic Substitution / Cross-Coupling | Modulate lipophilicity and steric bulk. |
| Isopropylthio | Isopropane-2-thiol | Nucleophilic Substitution / Cross-Coupling | Introduce branching to alter binding interactions. |
| Benzylthio | Phenylmethanethiol | Nucleophilic Substitution / Cross-Coupling | Introduce aromatic ring for potential π-stacking. |
| 4-Chlorophenylthio | 4-Chlorothiophenol | Cross-Coupling | Introduce electronic effects and halogen bonding potential. |
| Cyclohexylthio | Cyclohexanethiol | Nucleophilic Substitution / Cross-Coupling | Introduce alicyclic moiety to explore conformational space. |
This table provides examples of different thioether variants that can be synthesized from a 6-chloropurine precursor.
Diversification of N9-Substituents beyond Methanol to Influence Molecular Properties
The N9-substituent of the purine ring is a critical determinant of its biological activity and physicochemical properties. utah.edu The N9-methanol group can be replaced with a wide array of other functionalities to fine-tune the molecule's characteristics, such as solubility, cell permeability, and target engagement. A common strategy involves the alkylation of a 6-(heptylthio)purine intermediate at the N9 position using various alkylating agents. nih.gov Solid-phase synthesis offers a high-throughput method for generating a diverse library of N9-substituted purine derivatives. acs.org This technique involves attaching a purine precursor to a polymer support and then sequentially adding different building blocks to the N9 position. acs.orggoogle.com
| N9-Substituent | Reagent Example | Rationale for Modification |
| Ethyl | Iodoethane | Increase lipophilicity. |
| 2-Hydroxyethyl | 2-Bromoethanol | Enhance water solubility, provide H-bond donor/acceptor. |
| Carboxymethyl | Ethyl bromoacetate (followed by hydrolysis) | Introduce a negative charge to mimic phosphate groups. |
| 2-Aminoethyl | N-(2-bromoethyl)phthalimide (followed by deprotection) | Introduce a positive charge for ionic interactions. |
| Tetrahydropyran-2-yl | 3,4-Dihydro-2H-pyran | Act as a protecting group or modulate receptor binding. nih.gov |
This table illustrates the diversification of the N9-substituent to alter the molecular properties of the 6-(heptylthio)purine scaffold.
Multi-component and One-Pot Synthetic Sequences for Enhanced Efficiency
To streamline the synthesis of purine libraries, multi-component and one-pot strategies are increasingly employed. bohrium.com These methods combine several reaction steps into a single operation without isolating intermediates, leading to significant improvements in efficiency, reduced waste, and faster access to target compounds. acs.org The synthesis of the purine scaffold itself can be achieved through MCRs that bring together key building blocks in a convergent manner. researchgate.net For example, a three-component reaction utilizing a 5-aminoimidazole, an aldehyde, and another nucleophile can rapidly assemble the purine core. acs.org
A potential one-pot sequence for an analogue of 9H-Purine-9-methanol, 6-(heptylthio)- could involve:
Formation of a substituted pyrimidine: Starting from a simple pyrimidine derivative.
Ring closure to form the purine: Reaction with a one-carbon source to construct the imidazole ring. google.com
Introduction of substituents: Sequential or concurrent introduction of the thioether at C6 and the desired group at N9.
These efficient synthetic sequences are invaluable for generating diverse chemical libraries for high-throughput screening and accelerating the drug discovery process. bohrium.comgoogle.com
Molecular Interactions and Mechanistic Biochemical Investigations in Vitro and Defined Biological Systems
Investigation of Binding Dynamics with Purine-Associated Biomolecules
Purine (B94841) nucleoside phosphorylases (PNPs) are crucial enzymes in the purine salvage pathway, and their interaction with purine analogs is of significant interest. Studies on 6-thio-purine derivatives, such as 7-methyl-6-thio-guanosine, have provided valuable kinetic and structural data regarding their interaction with human PNP. nih.gov These investigations help in understanding how modifications at the 6-position of the purine ring influence enzyme binding and catalysis. nih.gov
The thermodynamic aspects of the PNP-catalyzed reaction are sensitive to the nature of the purine substrate. Computational studies have shown that the activation free energy, enthalpy, and entropy of the reaction are influenced by the substitution pattern on the purine ring. nih.gov Specifically, the thermodynamics differ between 6-oxopurines and 6-aminopurines, suggesting that the presence of a sulfur atom at the 6-position, as in 6-thio-purine derivatives, would also lead to a distinct thermodynamic profile of interaction with PNP. nih.gov
Table 1: Kinetic and Thermodynamic Parameters of Purine Analogs with Purine Nucleoside Phosphorylase (PNP)
| Compound | Enzyme | Parameter | Value |
|---|---|---|---|
| 7-methyl-6-thio-guanosine | Human PNP | Kinetic analysis | Substrate for the enzyme nih.gov |
Purinergic receptors, a class of G protein-coupled receptors, are important targets for purine derivatives. The affinity of these compounds for different receptor subtypes is highly dependent on their structural features. For instance, modifications at the C6 position of the purine ring can significantly impact binding affinity and selectivity for adenosine (B11128) receptor subtypes. nih.gov Studies on 6-oxopurine derivatives have demonstrated that these compounds can be designed to exhibit specific binding to adenosine receptors. nih.gov
The P2Y12 receptor, a key player in platelet aggregation, is a well-known target for thienopyridine drugs, which are structurally related to purines. wikipedia.org These drugs act as antagonists, blocking the binding of ADP and preventing platelet aggregation. wikipedia.org This suggests that 6-thio-purine derivatives could also exhibit affinity for P2Y receptors.
Table 2: Affinity of Purine Analogs for Purinergic Receptors
| Compound Class | Receptor Target | Observed Interaction |
|---|---|---|
| 6-oxopurine nucleosides | Adenosine Receptors | Display binding affinity nih.gov |
| Thienopyridines | P2Y12 Receptor | Irreversible antagonism wikipedia.org |
The interaction of purine analogs with nucleic acids is a cornerstone of their biological activity, particularly for those with anticancer properties. 6-thio-purine derivatives can be metabolized into thioguanine nucleotides, which are then incorporated into DNA and RNA. nih.gov This incorporation can disrupt the structure and function of nucleic acids, leading to cytotoxicity. nih.gov For example, 6-thio-2'-deoxyguanosine (B1664700) has been shown to inhibit telomere elongation by being incorporated into telomeric DNA and inducing a non-productive stalled telomerase complex. biorxiv.org
The 9-methanol group could also influence interactions with nucleic acids. Studies on peptide nucleic acids (PNAs) with a γ-hydroxymethyl modification have explored their ability to bind to DNA. nih.gov The hydrogen-bonding patterns of purine derivatives are critical for their interactions with complementary bases in nucleic acids. acs.org Substitution at various positions on the purine ring can alter these patterns and affect the stability of base pairing. acs.org
Analysis of Cellular Pathway Modulation in Model Organism Systems (Excluding Human Clinical Context)
The cytotoxic effects of 6-mercaptopurine (B1684380) and its derivatives have been evaluated in various non-human cell lines, such as V79 Chinese hamster lung fibroblasts and L1210 mouse leukemia cells. nih.gov These studies have shown that the nucleotide derivatives of 6-mercaptopurine can inhibit cell growth and overcome resistance to the parent drug. nih.gov The antiproliferative activity of these compounds is often linked to their ability to be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis. nih.gov Prodrugs of 6-thioguanosine (B559654) monophosphate have demonstrated effectiveness against thiopurine-resistant leukemia and breast cancer cell lines. nih.gov
Table 3: Effects of 6-Thio-Purine Derivatives on Non-Human Cell Lines
| Compound | Cell Line | Effect |
|---|---|---|
| 6-mercaptopurine nucleotide derivatives | V79 Chinese hamster lung fibroblasts | Growth inhibition nih.gov |
| 6-mercaptopurine nucleotide derivatives | L1210 mouse leukemia cells | Cytotoxicity nih.gov |
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis, and its aberrant activation is implicated in cancer. escholarship.org Some small molecules with purine-like scaffolds have been identified as modulators of the Hh pathway. For instance, a thieno nih.govnih.govpyrimidine (B1678525) derivative was discovered to inhibit Hh signaling by targeting phosphatidylinositol 4-kinase IIIβ (PI4KB), which in turn affects the localization of the key pathway component Smoothened (SMO). nih.gov
The activity of the Hh pathway is also sensitive to the lipid environment of the cell membrane. nih.gov The heptylthio group of 9H-Purine-9-methanol, 6-(heptylthio)- is a lipophilic moiety that could potentially influence the lipid-dependent signaling of the Hh pathway. Cholesterol and other sterols are known to play crucial roles in Hh activation, and compounds that modulate membrane sterol levels can impact pathway activity. escholarship.orgfrontiersin.org
Interference with Specific Microbial Metabolic Processes
Purine analogs are a class of nonclassical antimicrobial agents known to interact with fundamental metabolic pathways in microbial pathogens. researchgate.net Compounds structurally related to endogenous purines, such as 9H-Purine-9-methanol, 6-(heptylthio)-, are investigated for their potential to act as antimetabolites. The primary mechanism for such compounds often involves the disruption of nucleic acid synthesis or the inhibition of key enzymatic processes essential for microbial survival.
The parent compound, 6-mercaptopurine, a well-studied thiopurine, exerts its cytotoxic effects primarily through the inhibition of de novo purine biosynthesis. nih.gov By analogy, 6-thiopurine derivatives, including the 6-(heptylthio)- variant, are hypothesized to interfere with purine metabolism in microbes. After potential intracellular processing, these molecules can mimic natural purine bases (adenine, guanine), leading to their incorporation into fraudulent DNA and RNA or inhibition of enzymes involved in nucleotide interconversion and polymerization. nih.gov
The presence of the lipophilic 7-carbon alkyl chain (heptyl group) at the 6-position may confer specific properties, such as enhanced membrane permeability, allowing the compound to accumulate within microbial cells more effectively than its less hydrophobic counterparts. Furthermore, this moiety could facilitate interactions with microbial enzymes that have hydrophobic binding pockets, potentially including those involved in lipid or fatty acid metabolism, thereby broadening its spectrum of metabolic interference beyond purine pathways alone. The N9-methanol group, meanwhile, may influence solubility and interaction with the cellular machinery responsible for activating the compound into its nucleotide form.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses
QSAR and SPR studies are crucial for optimizing the therapeutic potential of purine derivatives by systematically correlating structural features with biological activity. For 9H-Purine-9-methanol, 6-(heptylthio)-, these analyses focus on the distinct contributions of the 6-(heptylthio) moiety and the N9-methanol group.
The substituent at the C6 position of the purine ring is a critical determinant of biological activity. nih.gov Studies on various 6-substituted purine analogs demonstrate that modifying this position significantly impacts their interaction with target enzymes and receptors. nih.govontosight.ai In the case of 6-alkylthio derivatives, the length and character of the alkyl chain are paramount.
The heptylthio group, an unbranched seven-carbon chain, contributes significant hydrophobicity to the molecule. This property is often correlated with the ability to cross biological membranes and to bind to hydrophobic pockets within target proteins. QSAR analyses of homologous series of 6-alkylthio-purines generally reveal a parabolic relationship between alkyl chain length and biological activity. Initially, increasing the chain length enhances activity due to improved hydrophobic interactions with the target, but beyond an optimal length, steric hindrance can lead to a decrease in potency. For instance, the biological significance of 6-(octylthio)-purine, an analog with a slightly longer alkyl chain, has been noted in medicinal chemistry for its potential antimicrobial and anticancer properties. ontosight.ai
The following interactive table illustrates a hypothetical QSAR model for a series of 6-alkylthio-purine derivatives against a target microbial enzyme, demonstrating the impact of chain length on inhibitory potency.
| Alkyl Chain at C6 | Carbon Atoms | Lipophilicity (LogP, predicted) | Target Enzyme Inhibition (IC50, µM, hypothetical) |
| Methylthio | 1 | 1.5 | 50 |
| Propylthio | 3 | 2.5 | 25 |
| Pentylthio | 5 | 3.5 | 10 |
| Heptylthio | 7 | 4.5 | 5 |
| Nonylthio | 9 | 5.5 | 15 |
| Undecylthio | 11 | 6.5 | 40 |
This table presents hypothetical data based on established QSAR principles for homologous series to illustrate the concept.
The N9 position of the purine ring is another crucial site for modification that influences biological activity and specificity. nih.gov Substitution at this position can affect the molecule's conformation, solubility, and ability to be recognized by cellular enzymes, such as kinases or phosphorylases that activate purine prodrugs.
The N9-methanol group introduces a small, polar, and flexible substituent capable of acting as both a hydrogen bond donor and acceptor. This feature can facilitate specific interactions with amino acid residues (e.g., serine, threonine, aspartate) in an enzyme's active site, potentially increasing binding affinity and specificity compared to a simple alkyl substituent.
| N9-Substituent | H-Bonding Potential | Polarity | Prodrug Potential | Target Binding Affinity (Kd, nM, hypothetical) |
| -H | Low | Low | N/A | 150 |
| -Methyl | None | Low | Low | 120 |
| -Methanol (-CH₂OH) | High | High | Moderate | 45 |
| -Amino (-NH₂) | High | High | High | 60 |
| -Butyl | None | Low | Moderate | 90 |
This table presents hypothetical data based on established SPR principles to illustrate the concept.
Electronic Effects: The purine ring system is an electron-deficient aromatic structure. The thioether linkage at the C6 position is an electron-donating group, which modulates the electron distribution within the purine core. This influences the pKa of the molecule and its ability to participate in π-π stacking or hydrogen bonding interactions with biological targets. rsc.org The electronegative oxygen atom in the N9-methanol group further influences the electronic properties of the purine N9 atom, affecting its role in molecular recognition.
Steric Effects: Steric hindrance plays a significant role in how the molecule fits into a binding site. The heptyl chain at C6 is bulky and flexible. Its conformation can either be advantageous, allowing it to occupy a large hydrophobic pocket, or detrimental if the binding site is sterically constrained. Similarly, while the N9-methanol group is relatively small, its presence prevents the kind of interactions that an unsubstituted N9-H atom might have, thereby altering binding modes. The interplay between the size and shape of the substituents and the topology of the target's active site is a key determinant of activity. researchgate.netumn.edu A comprehensive understanding of these effects is essential for designing more potent and selective purine-based therapeutic agents. mdpi.com
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. For 9H-Purine-9-methanol, 6-(heptylthio)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton (¹H) and carbon (¹³C) chemical environments and confirms its structural connectivity.
The ¹H NMR spectrum of 9H-Purine-9-methanol, 6-(heptylthio)- is expected to show distinct signals corresponding to the protons of the purine (B94841) core, the N9-methanol group, and the S6-heptyl chain. The aromatic protons of the purine ring (H-2 and H-8) typically appear in the downfield region due to the deshielding effect of the aromatic system. sci-hub.se The methylene protons of the N9-methanol and the S-heptyl chain will exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent heteroatoms.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the purine ring are expected to resonate in the aromatic region, with the carbon attached to the sulfur (C-6) showing a characteristic chemical shift. The carbons of the N9-methanol and the heptyl group will appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9H-Purine-9-methanol, 6-(heptylthio)- (Note: These are predicted values based on known data for similar purine derivatives and may vary from experimental values.)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Purine Core | ||
| H-2 | ~8.5 | ~152 |
| C-2 | ||
| C-4 | ~150 | |
| C-5 | ~130 | |
| C-6 | ~160 | |
| H-8 | ~8.2 | ~145 |
| C-8 | ||
| N9-Methanol | ||
| -CH₂-OH | ~5.8 (s, 2H) | ~70 |
| -OH | Variable | |
| S6-Heptyl | ||
| -S-CH₂- | ~3.3 (t, 2H) | ~32 |
| -S-CH₂-CH₂- | ~1.8 (quint, 2H) | ~31 |
| -(CH₂)₄- | ~1.3-1.5 (m, 8H) | ~28-29 |
| -CH₃ | ~0.9 (t, 3H) | ~14 |
s: singlet, t: triplet, quint: quintet, m: multiplet
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 9H-Purine-9-methanol, 6-(heptylthio)-, COSY is instrumental in establishing the connectivity within the heptyl chain by showing correlations between adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule, such as linking the proton signals of the N9-methanol and heptyl chain to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is particularly useful for connecting the different fragments of the molecule. For instance, correlations between the N9-methylene protons and the C-4 and C-8 carbons of the purine ring would confirm the attachment of the methanol group at the N9 position. Similarly, correlations between the S-methylene protons of the heptyl group and the C-6 of the purine ring would verify the thioether linkage. researchgate.net
Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of 9H-Purine-9-methanol, 6-(heptylthio)-. Temperature-dependent NMR experiments could reveal information about the rotation around the C6-S and N9-CH₂ bonds. The heptyl chain is expected to be highly flexible, and DNMR could potentially be used to study the dynamics of its various conformers in solution. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 9H-Purine-9-methanol, 6-(heptylthio)-, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₃H₂₀N₄OS).
Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), offer valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For 9H-Purine-9-methanol, 6-(heptylthio)-, key fragmentation pathways would likely involve:
Cleavage of the N9-methanol group: Loss of the -CH₂OH group.
Cleavage of the S-heptyl chain: Fragmentation at various points along the alkyl chain, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group).
Cleavage of the C-S bond: Loss of the heptylthio group.
Fragmentation of the purine ring: Characteristic losses of HCN from the purine skeleton. doi.org
Table 2: Predicted HRMS Data for 9H-Purine-9-methanol, 6-(heptylthio)-
| Ion | Predicted Exact Mass (m/z) |
| [M+H]⁺ (Protonated Molecule) | 281.1436 |
| [M-CH₂OH]⁺ | 250.1171 |
| [M-C₇H₁₅S]⁺ | 151.0618 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR Spectroscopy: The IR spectrum of 9H-Purine-9-methanol, 6-(heptylthio)- would be expected to show characteristic absorption bands for the O-H stretch of the methanol group (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=N and C=C stretching vibrations of the purine ring (in the 1600-1400 cm⁻¹ region), and C-S stretching vibrations (typically weaker and in the 800-600 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The purine ring breathing modes would be expected to give strong signals in the Raman spectrum. The C-S bond vibrations may also be more readily observed in the Raman spectrum compared to the IR spectrum. researchgate.net The effects of intermolecular interactions, such as hydrogen bonding involving the methanol group, can also be studied by analyzing shifts in the vibrational frequencies. nih.gov
Table 3: Predicted Key Vibrational Frequencies for 9H-Purine-9-methanol, 6-(heptylthio)-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| O-H stretch (H-bonded) | ~3300 (broad) | IR |
| Aromatic C-H stretch | ~3100-3000 | IR, Raman |
| Aliphatic C-H stretch | ~2950-2850 | IR, Raman |
| C=N, C=C ring stretch | ~1600-1400 | IR, Raman |
| CH₂ bend (scissoring) | ~1465 | IR |
| Purine ring breathing | ~1300-1400 | Raman |
| C-O stretch | ~1050 | IR |
| C-S stretch | ~700-600 | IR, Raman |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsion angles. A successful crystal structure determination of 9H-Purine-9-methanol, 6-(heptylthio)- would reveal the planarity of the purine ring and the conformation of the N9-methanol and S6-heptyl substituents.
Furthermore, the crystal packing would elucidate the intermolecular interactions that govern the solid-state assembly. Key interactions would likely include:
Hydrogen bonding: The hydroxyl group of the N9-methanol is a strong hydrogen bond donor and acceptor, likely forming hydrogen bonds with the nitrogen atoms of the purine ring of neighboring molecules or with other hydroxyl groups.
π-π stacking: The aromatic purine rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
Van der Waals forces: The flexible heptyl chain would participate in van der Waals interactions with adjacent molecules.
Analysis of the crystal structure would provide valuable insights into the supramolecular chemistry of this compound. mdpi.com
Computational Chemistry and in Silico Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological systems.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ubc.ca For 9H-Purine-9-methanol, 6-(heptylthio)-, DFT studies would focus on how the substituents—the 6-(heptylthio) group and the 9-methanol group—modulate the electron distribution within the core purine (B94841) ring system.
The purine ring itself is an aromatic heterocyclic system. The introduction of substituents can significantly alter its electronic properties. The 6-(heptylthio) group, containing a sulfur atom, is expected to influence the electronic landscape. Sulfur can act as an electron-donating group through resonance and an electron-withdrawing group through induction. DFT calculations on related 6-thiopurine molecules help elucidate this balance. researchgate.net The long heptyl chain is primarily an alkyl group, which is weakly electron-donating and increases the lipophilicity of the molecule.
| Parameter | Predicted Influence of 6-(heptylthio)- Group | Predicted Influence of 9-methanol Group | Overall Predicted Effect on Purine Ring |
|---|---|---|---|
| Electron Density | Increases electron density on the purine ring, particularly at the C6 position, due to the sulfur atom's lone pairs. | Modifies electron density around the N9 position of the imidazole (B134444) part of the purine ring. | Leads to a non-uniform distribution of electron density, creating specific sites for potential molecular interactions. |
| Reactivity | Modulates the nucleophilicity/electrophilicity of the C6 position, influencing potential metabolic pathways like oxidation. | Introduces a site for hydrogen bonding, potentially influencing solubility and interactions with biological targets. | Creates distinct reactive centers, with the nitrogen atoms of the purine ring remaining key sites for hydrogen bonding. |
| Lipophilicity | The long heptyl chain significantly increases the overall lipophilicity of the molecule. | The hydroxyl group slightly increases polarity, but its effect is minor compared to the heptyl chain. | The compound is predicted to be highly lipophilic, which would affect its solubility and ability to cross cell membranes. |
The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com For 9H-Purine-9-methanol, 6-(heptylthio)-, the electron-rich sulfur atom in the heptylthio group is expected to significantly contribute to the HOMO, making this region a likely site for oxidative metabolism.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.orgproteopedia.org These maps are invaluable for predicting non-covalent interactions. In an MEP map, regions of negative potential (typically colored red) are electron-rich and act as nucleophilic centers or hydrogen bond acceptors, while regions of positive potential (blue) are electron-poor and act as electrophilic centers or hydrogen bond donors. researchgate.netresearchgate.net
For 9H-Purine-9-methanol, 6-(heptylthio)-, the MEP map would likely show:
Negative Potential: Concentrated around the nitrogen atoms of the purine ring (N1, N3, N7), making them primary sites for hydrogen bonding with biological receptors.
Positive Potential: Located around the hydrogen atom of the 9-methanol group's hydroxyl function, indicating its role as a hydrogen bond donor.
Neutral/Hydrophobic Regions: The long heptyl chain would appear as a large, neutral (often colored green or white) and nonpolar surface, indicating its propensity for hydrophobic interactions.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.
Given its structural similarity to other 6-mercaptopurine (B1684380) derivatives, 9H-Purine-9-methanol, 6-(heptylthio)- could potentially interact with enzymes involved in purine metabolism or other targets where purine analogues are known to be active. drugbank.comnih.govwikipedia.org Potential targets for docking studies include:
Purine Salvage Pathway Enzymes: Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are common targets for purine analogues. drugbank.com Docking simulations could predict whether the compound fits into the active site and mimics the natural substrates (hypoxanthine or guanine).
Kinases: Many purine derivatives are known to be kinase inhibitors. Docking into the ATP-binding site of various kinases could reveal potential inhibitory activity.
Thiopurine S-methyltransferase (TPMT): This enzyme is involved in the metabolism of thiopurines. wikipedia.org Docking could predict if the compound is a substrate or inhibitor of TPMT, which would be relevant to its metabolic fate.
Viral Enzymes: Some purine analogues show antiviral activity by targeting viral enzymes like thymidine (B127349) kinases. harvard.edu
A typical docking simulation would predict a binding pose and a corresponding binding affinity score (e.g., in kcal/mol). The predicted interactions would likely involve hydrogen bonds between the purine nitrogens and the 9-methanol group with polar residues in the active site, and hydrophobic interactions between the heptyl chain and nonpolar residues.
| Potential Biochemical Target | Predicted Key Interacting Regions of Ligand | Predicted Type of Molecular Interaction | Potential Biological Relevance |
|---|---|---|---|
| HGPRT (Purine Salvage) | Purine Ring Nitrogens (N1, N3, N7) | Hydrogen Bonding with active site residues (e.g., Asp, Lys). | Interference with nucleotide synthesis. drugbank.com |
| Protein Kinases (e.g., EGFR, TK) | Purine Ring, 9-methanol Group | Hydrogen Bonding to hinge region residues, mimicking ATP. | Inhibition of cell signaling pathways. |
| TPMT (Metabolism) | 6-thio moiety | Interaction with the catalytic site responsible for methylation. | Influence on the compound's metabolic stability and pathway. wikipedia.org |
| Human Serum Albumin (Transport) | Heptyl Chain, Purine Ring | Hydrophobic interactions with nonpolar pockets; π-stacking. ptfarm.pl | Prediction of plasma protein binding and distribution. ptfarm.pl |
The reliability of docking results depends heavily on the protocol used. A standard validation procedure involves re-docking a known co-crystallized ligand back into its protein's binding site. ptfarm.pl If the docking protocol can accurately reproduce the experimental binding pose (typically within a root-mean-square deviation [RMSD] of 2.0 Å), it is considered validated. For a novel compound like 9H-Purine-9-methanol, 6-(heptylthio)-, where no experimental complex structure exists, the protocol would be validated using a known inhibitor of the chosen target protein that is structurally similar to the compound of interest. Optimization may involve adjusting scoring functions or search algorithms to improve predictive accuracy.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability
While docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation would provide insights into the conformational flexibility of 9H-Purine-9-methanol, 6-(heptylthio)-, both in solution and within a protein binding site.
Key insights from MD simulations would include:
Conformational Flexibility: The long, flexible heptyl chain can adopt numerous conformations. MD simulations can explore the preferred conformations and the energy barriers between them. This is crucial as the molecule may need to adopt a specific shape to fit into a binding pocket.
Stability of Binding Pose: After docking, an MD simulation of the ligand-protein complex can assess the stability of the predicted binding pose. If the ligand remains stably bound in its initial pose throughout the simulation, it increases confidence in the docking result. Key interactions, like hydrogen bonds, can be monitored for their persistence over time.
Solvent Effects: MD simulations explicitly model the solvent (usually water), providing a more realistic environment and showing how water molecules might mediate ligand-protein interactions or affect the ligand's conformation. Studies on related purine nucleoside analogues have used MD to understand their conformational behavior and interaction with biological systems. acs.org The flexibility of purine-containing structures is a known factor in their biological function. nih.govnih.gov
Predictive Modeling for Structure-Activity Relationships (SAR)
Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug discovery. These models correlate the chemical structure of a series of compounds with their biological activity.
Machine learning (ML) algorithms can be trained on datasets of purine derivatives with known chemical reactivity or biological activity to develop predictive models. For 9H-Purine-9-methanol, 6-(heptylthio)-, an ML model could predict its activity against a specific enzyme or receptor based on its structural features. Descriptors used in such models can include physicochemical properties, topological indices, and quantum chemical parameters.
The development of a robust ML model involves several steps: data collection and curation, feature selection, model training, and validation. For purine analogs, QSAR models have been successfully developed to predict their inhibitory activity against various kinases. researchgate.netmdpi.com
Table 2: Example of Descriptors for a QSAR Model of Purine Derivatives
| Descriptor | Description | Relevance |
| LogP | Octanol-water partition coefficient | Hydrophobicity and membrane permeability |
| Molecular Weight | Mass of the molecule | Size and steric effects |
| Number of H-bond donors/acceptors | Capacity for hydrogen bonding | Interaction with protein active sites |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Polarity and cell permeability |
Note: This table lists common descriptors used in QSAR modeling.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For 9H-Purine-9-methanol, 6-(heptylthio)-, it can be used as a starting point to design a library of novel derivatives with potentially improved properties.
Structure-based virtual screening would involve docking a library of compounds into the active site of a target protein. Ligand-based virtual screening, on the other hand, would use the structure of 9H-Purine-9-methanol, 6-(heptylthio)- as a template to find other compounds with similar shapes and chemical features. The hits from virtual screening can then be synthesized and tested experimentally. This approach has been successfully applied to discover novel inhibitors for various targets using purine-like scaffolds. mdpi.comnih.gov
Future Research Horizons and Conceptual Implications
Exploration of Unconventional Synthetic Routes for Purine (B94841) Functionalization
Traditional methods for synthesizing purine derivatives, while foundational, often require multi-step sequences and may lack efficiency for creating diverse compound libraries. nih.gov Future research should pivot towards more advanced and unconventional synthetic strategies to access 9H-Purine-9-methanol, 6-(heptylthio)- and its analogs, focusing on improving synthetic efficiency and enabling late-stage functionalization.
Modern synthetic methods offer powerful alternatives. For instance, photoredox/nickel dual catalysis has emerged as a robust strategy for forging C-C bonds under mild conditions. nih.gov This technique could be conceptually applied to couple a 6-chloropurine precursor directly with an appropriate heptyl-containing radical precursor, streamlining the introduction of the C6-substituent. nih.gov Another powerful approach is the direct C-H functionalization , which bypasses the need for pre-functionalized starting materials. nih.govrsc.org Techniques like Minisci-type reactions or transition-metal-catalyzed C-H activation could potentially install or modify alkyl groups at various positions on the purine core, offering unprecedented flexibility in analog synthesis. rsc.orgnih.gov Visible-light-mediated photoredox catalysis further presents a green and efficient method for constructing C-O bonds on the purine ring, which could be explored for modifying the N9-methanol group or introducing other functionalities. acs.org
Table 1: Comparison of Synthetic Methodologies for Purine Functionalization
| Methodology | Conceptual Application for 9H-Purine-9-methanol, 6-(heptylthio)- | Key Advantages |
| Traditional SNAr | Reaction of a 6-chloropurine precursor with heptanethiol. | Well-established, predictable. |
| Photoredox/Nickel Dual Catalysis nih.gov | Direct cross-coupling of a 6-halopurine with an alkyl bromide. | High functional group tolerance, mild reaction conditions, suitable for late-stage functionalization. |
| Direct C-H Functionalization nih.gov | Direct coupling of an activated purine C-H bond with a heptyl source. | High atom and step economy, avoids pre-functionalization. |
| Visible Light Photoredox Catalysis acs.org | Modification of the purine core via C-O bond formation. | Green chemistry approach, uses light as a reagent, high selectivity. ethz.chwikipedia.orgmdpi.com |
Development of Miniaturized and High-Throughput Screening Assays for Biochemical Characterization
To understand the biological relevance of 9H-Purine-9-methanol, 6-(heptylthio)-, it is essential to characterize its interactions with biological targets. High-Throughput Screening (HTS) offers a powerful platform for rapidly assessing the compound against a vast array of enzymes, receptors, and other proteins. nih.govresearchgate.netbath.ac.uk Future efforts should focus on developing and employing miniaturized biochemical and cell-based assays to define its activity profile. nih.gov
Given the structural similarity of purines to ATP and GTP, a primary area of investigation would be its effect on kinases and enzymes of the purine salvage pathway. nih.govnih.gov Miniaturized, fluorescence-based assays are particularly well-suited for HTS campaigns targeting these enzymes. nih.govbath.ac.uk Technologies like AlphaScreen, which can be adapted to highly miniaturized 1536-well plate formats, are ideal for detecting inhibition of protein-protein interactions or enzymatic activity with high sensitivity and low sample consumption. nih.gov A screening cascade could be designed to first identify primary hits from a large library and then validate them through secondary assays to confirm activity and determine potency. For example, a multi-target assay for the purine salvage pathway could efficiently identify inhibitors of several key enzymes at once. nih.gov
Table 2: Potential HTS Assays for Biochemical Profiling
| Assay Type | Principle | Potential Targets for 9H-Purine-9-methanol, 6-(heptylthio)- |
| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled molecule upon binding. | Kinases, ATP/GTP binding proteins. |
| AlphaScreen nih.gov | Proximity-based assay generating a chemiluminescent signal when interacting partners are brought close. | Protein-protein interactions, enzyme-substrate interactions. |
| Cell-Based Reporter Assays | Measures the activity of a specific signaling pathway by quantifying the expression of a reporter gene. | GPCRs, nuclear receptors, transcription factors. |
| Pathway-Targeting HTS nih.gov | Reconstitutes a multi-enzyme pathway to screen for inhibitors of any component. | Purine salvage pathway, nucleotide synthesis pathways. |
Integration of Cheminformatics and Artificial Intelligence for Accelerated Purine Research and Discovery
The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery by enabling rapid, data-driven decision-making. mewburn.com Applying these computational tools to 9H-Purine-9-methanol, 6-(heptylthio)- can significantly accelerate its development from a chemical entity to a validated research tool or therapeutic lead.
Table 4: Application of AI and Cheminformatics in Purine Research
| Technology | Application | Potential Impact on 9H-Purine-9-methanol, 6-(heptylthio)- Research |
| Machine Learning (QSAR) researchgate.net | Predict biological activity based on chemical structure. | Rapidly predict potential targets (e.g., kinases, GPCRs) and prioritize experimental testing. |
| Virtual Screening | Docking of the compound into the 3D structures of known protein targets. | Identify high-probability binding partners and elucidate potential mechanisms of action. |
| Generative Models nih.gov | Design novel molecules with desired properties. | Create a virtual library of analogs with optimized activity, selectivity, or ADME properties. |
| Retrosynthesis Prediction optimlpse.co.uk | Propose synthetic routes for target molecules. | Identify efficient and novel synthetic pathways for the parent compound and its derivatives. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(heptylthio)-9H-purine-9-methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 6-position of a purine scaffold. For example, substituting a halogen atom (e.g., bromine) at the 6-position with heptylthiol under basic conditions (e.g., K₂CO₃ in acetone) . Optimization involves controlling reaction temperature (e.g., reflux at 80°C) and using catalysts like tetrabutylammonium chloride (BTEAC) to enhance reactivity . Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., chemical shifts for the heptylthio group at δ ~2.8 ppm for S–CH₂ and δ ~1.2–1.6 ppm for aliphatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) .
- Gas Chromatography (GC) : Use non-polar columns (e.g., SE-30) with temperature ramps (e.g., 10°C/min) to determine purity and retention indices .
Q. What thermodynamic properties (e.g., heat capacity, proton affinity) are available for this compound?
- Methodological Answer :
- Heat Capacity : Constant-pressure heat capacity (Cp,solid) can be estimated using NIST-reported values for similar purines (e.g., 106.9 J/mol·K at 298.15 K) .
- Proton Affinity : Use gas-phase ion energetics data (e.g., proton affinity ~920 kJ/mol for purines) as a reference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the heptylthio group?
- Methodological Answer :
- Variation of Alkyl Chain : Synthesize analogs with shorter/longer thioether chains (e.g., methylthio vs. heptylthio) and test activity in biological assays (e.g., enzyme inhibition) .
- Activity Mapping : Compare IC₅₀ values against control compounds (e.g., 8-bromo-purine derivatives) to assess the role of lipophilicity .
Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding modes in enzyme active sites, leveraging thermochemical data (e.g., proton affinity) for charge parameterization .
- MD Simulations : Validate stability of ligand-target complexes using NAMD/GROMACS, incorporating solvation models (e.g., TIP3P water) .
Q. How should researchers address contradictions in reported thermodynamic or spectral data?
- Methodological Answer :
- Cross-Validation : Compare data from multiple techniques (e.g., GC retention indices vs. NMR purity) .
- Conditional Analysis : Replicate experiments under varying conditions (e.g., pH, solvent) to identify outliers .
Q. What crystallographic methods are recommended for determining this compound’s solid-state structure?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Optimize crystal growth via slow evaporation in dichloromethane/hexane mixtures .
Q. What safety protocols are essential for handling this compound in synthetic workflows?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the thioether group .
- PPE : Use gloves, goggles, and fume hoods, referencing safety data sheets (SDS) for similar purines .
Q. How should ethical considerations (e.g., data transparency) be integrated into studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
